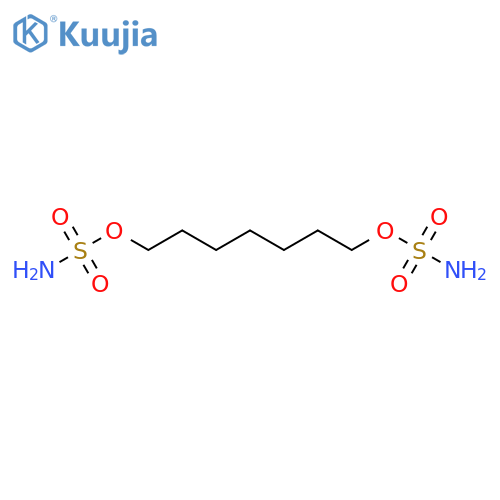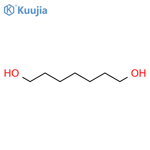- Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with bis-sulfamates, Bioorganic & Medicinal Chemistry Letters, 2005, 15(3), 579-584
Cas no 96892-57-8 (Hepsulfam)

Hepsulfam structure
商品名:Hepsulfam
CAS番号:96892-57-8
MF:C7H18N2O6S2
メガワット:290.357619762421
CID:805376
Hepsulfam 化学的及び物理的性質
名前と識別子
-
- Sulfamic acid,S,S'-1,7-heptanediyl ester
- 7-sulfamoyloxyheptyl sulfamate
- hepsulfam
- NCI 329680
- Sulfamic acid, 1,7-heptanediyl ester (9CI)
- 1,7-Heptanediol disulfamate
- 1,7-Heptanediyl sulfamate
- NSC 329680
- ZINC 01574758
- Hepsulfam
-
- インチ: 1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13)
- InChIKey: GOJJWDOZNKBUSR-UHFFFAOYSA-N
- ほほえんだ: O=S(N)(OCCCCCCCOS(N)(=O)=O)=O
Hepsulfam セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Hepsulfam 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50480-5mg |
Hepsulfam (NCI 329680) |
96892-57-8 | 98% | 5mg |
¥1782.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50480-20mg |
Hepsulfam (NCI 329680) |
96892-57-8 | 98% | 20mg |
¥5349.00 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H48310-1mg |
Sulfamic acid,S,S'-1,7-heptanediyl ester |
96892-57-8 | 99% | 1mg |
¥1622.0 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50480-1mg |
Hepsulfam (NCI 329680) |
96892-57-8 | 98% | 1mg |
¥891.00 | 2023-09-07 | |
| MedChemExpress | HY-U00095-5mg |
Hepsulfam |
96892-57-8 | 99.31% | 5mg |
¥1440 | 2024-04-15 | |
| A2B Chem LLC | AX63816-50mg |
Hepsulfam |
96892-57-8 | 95% | 50mg |
$976.00 | 2024-07-18 | |
| 1PlusChem | 1P01EOJS-5mg |
Hepsulfam |
96892-57-8 | 99% | 5mg |
$235.00 | 2024-04-19 | |
| 1PlusChem | 1P01EOJS-50mg |
Hepsulfam |
96892-57-8 | 99% | 50mg |
$1154.00 | 2024-04-19 | |
| A2B Chem LLC | AX63816-10mg |
Hepsulfam |
96892-57-8 | 95% | 10mg |
$306.00 | 2024-07-18 | |
| A2B Chem LLC | AX63816-1mg |
Hepsulfam |
96892-57-8 | 95% | 1mg |
$90.00 | 2024-07-18 |
Hepsulfam 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sulfamoyl chloride Solvents: Dimethylacetamide
リファレンス
Hepsulfam Raw materials
Hepsulfam Preparation Products
Hepsulfam 関連文献
-
Francis P. McManus,Qingming Fang,Jason D. M. Booth,Anne M. Noronha,Anthony E. Pegg,Christopher J. Wilds Org. Biomol. Chem. 2010 8 4414
-
Francis P. McManus,Qingming Fang,Jason D. M. Booth,Anne M. Noronha,Anthony E. Pegg,Christopher J. Wilds Org. Biomol. Chem. 2010 8 4414
-
William Copp,Derek K. O'Flaherty,Christopher J. Wilds Org. Biomol. Chem. 2018 16 9053
-
Francis P. McManus,Qingming Fang,Jason D. M. Booth,Anne M. Noronha,Anthony E. Pegg,Christopher J. Wilds Org. Biomol. Chem. 2010 8 4414
-
Francis P. McManus,Qingming Fang,Jason D. M. Booth,Anne M. Noronha,Anthony E. Pegg,Christopher J. Wilds Org. Biomol. Chem. 2010 8 4414
96892-57-8 (Hepsulfam) 関連製品
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:96892-57-8)Hepsulfam

清らかである:99%/99%/99%/99%
はかる:10mg/50mg/100mg/250mg
価格 ($):207.0/659.0/791.0/950.0
